

Application Notes: Labeling of Asn-Gly-Arg (NGR) Peptides with Fluorescent Dyes

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Compound of Interest

Compound Name: NGR peptide

Cat. No.: B15576042

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Audience: Researchers, scientists, and drug development professionals.

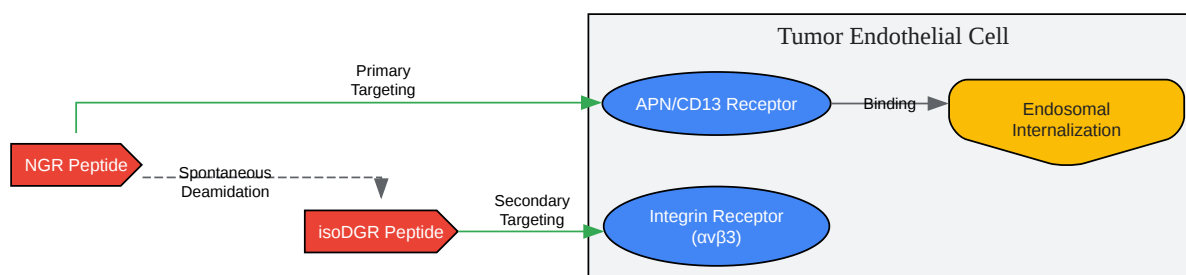
Introduction Peptides containing the asparagine-glycine-arginine (NGR) motif are powerful tools in cancer research and targeted drug delivery.[1] They selectively bind to the aminopeptidase N (APN/CD13) receptor, which is overexpressed on the endothelial cells of tumor neovasculature and on various cancer cells.[2] This specific targeting capability makes **NGR peptides** ideal candidates for delivering therapeutic agents, imaging probes, and nanoparticles directly to the tumor microenvironment.[3] Fluorescently labeling these peptides enables researchers to visualize and track their journey to the tumor, study cellular uptake, and quantify receptor interactions, providing invaluable insights into their mechanism of action.[4][5] These application notes provide a detailed overview and protocols for labeling **NGR peptides** with common fluorescent dyes.

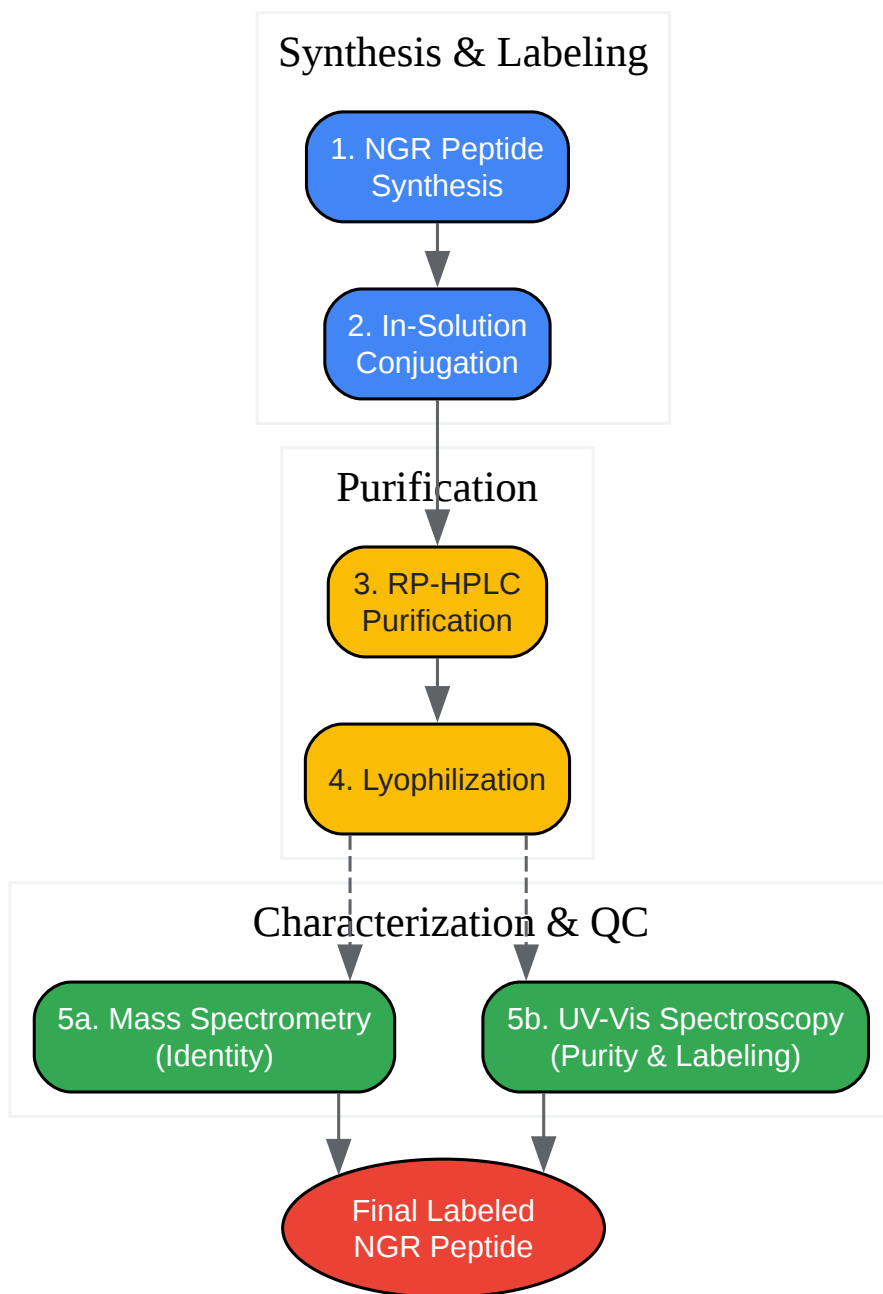
Principle of NGR Peptide Targeting

The primary targeting mechanism of **NGR peptides** is their high affinity for an isoform of the APN/CD13 receptor specifically expressed in tumor blood vessels.[4][6] Upon binding, the **NGR peptide**-cargo complex can be internalized by the cell, often through an endosomal pathway, delivering its payload directly into the cytoplasm.[2][4]

A secondary targeting mechanism involves the spontaneous deamidation of the asparagine (Asn) residue in the NGR motif.[1] This chemical rearrangement converts the **NGR peptide** into an isoaspartate-glycine-arginine (isoDGR) motif. This new motif is recognized by RGD-binding integrins, which are also overexpressed in the tumor microenvironment and are crucial for

angiogenesis and metastasis.^{[1][6]} This dual-targeting capability enhances the peptide's tumor-homing properties.^{[1][7]}





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